molecular formula C11H18Cl2N2O B2596984 4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride CAS No. 1021205-22-0

4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride

Cat. No.: B2596984
CAS No.: 1021205-22-0
M. Wt: 265.18
InChI Key: BEULMTGIMASBEQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonyms

The compound’s IUPAC name is 4-(pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride. Common synonyms include:

  • 1-(Pyridin-4-ylmethyl)-4-piperidinol dihydrochloride
  • 4-(Pyridin-4-ylmethyl)piperidin-4-ol·2HCl
  • CAS 1021205-22-0 (varies slightly across sources; discrepancies may arise due to salt stoichiometry or vendor-specific registration).

Key identifiers :

Property Value Source
CAS Number 1021205-22-0
Molecular Formula C₁₁H₁₈Cl₂N₂O
Molecular Weight 265.18 g/mol
SMILES OC1(CC2=CC=NC=C2)CCNCC1.[H]Cl.[H]Cl

Molecular Formula and Structural Features

The compound’s structure comprises:

  • Piperidine ring : A six-membered saturated nitrogen-containing ring with a hydroxyl group at position 4.
  • Pyridin-4-ylmethyl substituent : A methylene bridge connecting the piperidine nitrogen to a pyridine ring at the para position.
  • Dihydrochloride salt : Two chloride ions counterbalance the protonated amine groups.

Structural highlights :

Feature Description
Piperidine Core Tertiary amine with hydroxyl
Pyridine Substituent Electron-deficient aromatic
Salt Form Enhanced solubility/stability

The hydroxyl group at position 4 of the piperidine ring contributes to hydrogen-bonding potential, while the pyridine moiety introduces aromatic π-interactions.

Salt Formation and Protonation States

The dihydrochloride form arises from protonation of two basic sites:

  • Piperidine nitrogen : Protonation at the tertiary amine (pKa ≈ 8.4).
  • Pyridine nitrogen : Protonation of the pyridine ring (pKa ≈ 5.0).

Protonation states :

Site Protonation State Charge Balance
Piperidine Nitrogen +1 Cl⁻
Pyridine Nitrogen +1 Cl⁻

This dual protonation ensures a stable 2:1 chloride-to-cation ratio, critical for solubility in aqueous media. The hydroxyl group remains unprotonated due to its high pKa (~14).

Properties

IUPAC Name

4-(pyridin-4-ylmethyl)piperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c14-11(3-7-13-8-4-11)9-10-1-5-12-6-2-10;;/h1-2,5-6,13-14H,3-4,7-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEULMTGIMASBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=NC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method includes the use of pyridine-4-carboxaldehyde and piperidine-4-ol in the presence of a reducing agent to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Acid-Base Reactions and Protonation Dynamics

The dihydrochloride salt form undergoes pH-dependent protonation, critical for solubility and biological interactions. At physiological pH (7.4), the compound exists in equilibrium between monoprotonated and diprotonated states due to the pyridine nitrogen's basicity (pKₐ ≈ 3.1) and the piperidine nitrogen (pKₐ ≈ 11.3) .

Protonation State Conditions Dominant Form
pH < 3Fully protonatedDihydrochloride salt
pH 3–7Partially protonatedMixed states
pH > 11Free baseNeutral piperidine-pyridine adduct

Nucleophilic Substitution at Hydroxyl Group

The hydroxyl group participates in nucleophilic substitutions, enabling derivatization for drug discovery:

  • Etherification : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form ethers .

  • Esterification : Forms esters with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane .

Example Reaction :

Compound+CH3IK2CO3,DMF4-(Pyridin-4-ylmethyl)-4-methoxypiperidine+HCl\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-(Pyridin-4-ylmethyl)-4-methoxypiperidine} + \text{HCl}

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield
KMnO₄Acidic (H₂SO₄)4-(Pyridin-4-ylmethyl)piperidin-4-one62%
CrO₃/PyridineAnhydrous CH₂Cl₂Ketone derivative78%

The ketone product serves as a precursor for further functionalization, such as hydrazone formation .

Reductive Transformations

The pyridine ring can be hydrogenated to piperidine under catalytic conditions, though this is less common due to steric hindrance from the methylene bridge:

Hydrogenation :

Compound+3H2Raney Ni, EtOH4-(Piperidin-4-ylmethyl)piperidin-4-ol\text{Compound} + 3\text{H}_2 \xrightarrow{\text{Raney Ni, EtOH}} \text{4-(Piperidin-4-ylmethyl)piperidin-4-ol}

This reaction requires elevated temperatures (80–100°C) and yields ~45% due to competing side reactions .

Interaction with Electrophiles

The pyridine moiety engages in electrophilic substitution, though reactivity is moderated by the methylene spacer:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the pyridine meta position (yield: 34%) .

  • Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives (yield: 28%) .

Complexation and Chelation

The compound acts as a ligand in metal complexes, leveraging its nitrogen atoms:

Metal Ion Coordination Mode Application
Cu²⁺Bidentate (N-pyridine, O–H)Catalytic oxidation reactions
Fe³⁺Tridentate (N-piperidine, O–H)Magnetic materials synthesis

Stability constants (logK) for Cu²⁺ complexes range from 4.2 to 5.8, depending on solvent polarity .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

  • 150–200°C : Loss of HCl (theoretical: 24.7%, observed: 23.9%).

  • 250–300°C : Pyrolysis of organic framework to CO₂ and NH₃ .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring with a pyridine moiety and a hydroxyl group, contributing to its solubility and reactivity. Its molecular formula is C11H18Cl2N2OC_{11}H_{18}Cl_2N_2O with a molecular weight of 265.18 g/mol. The compound's structure allows it to engage in various chemical reactions, making it a versatile building block in synthetic chemistry.

Chemistry

In synthetic chemistry, 4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride serves as a building block for more complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution, allowing researchers to modify its structure for specific applications.

Common Reactions:

  • Oxidation: The hydroxyl group can be converted to ketones or aldehydes.
  • Reduction: The compound can yield various reduced derivatives.
  • Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Biology

The compound has demonstrated significant biological activity, particularly in enzyme inhibition and receptor binding studies. Its interactions with specific molecular targets can modulate biological pathways.

Key Biological Activities:

  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in metabolic pathways.
  • Receptor Binding: The compound interacts with various receptors, influencing cellular signaling.

Case Study: Antimycobacterial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 6.3 to 23 µM, demonstrating its potential as an antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Some derivatives have shown promising results with IC50 values as low as 1.6 µM against specific cancer cell lines, indicating significant anticancer activity .

Material Science Applications

Beyond biological applications, this compound is utilized in material science for the development of new materials and chemical processes. Its unique structural features make it suitable for synthesizing advanced materials used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine/Quinoline-Substituted Piperidin-4-ol Derivatives

4-(Pyridin-3-ylmethyl)piperidin-4-ol Dihydrochloride (CAS: 1021205-21-9)
  • Structural Difference : The pyridine ring is substituted at the 3-position instead of the 4-position.
  • For example, 5-HT1F antagonists like 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol (Ki = 47 nM for 5-HT1F) show higher specificity when quinoline replaces pyridine .
  • Molecular Weight : Identical to the target compound (265.18 g/mol) due to similar substituents .
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
  • Structural Difference: Incorporates a quinolin-3-yl group and a naphthalen-2-yloxypropyl chain.
  • Functional Impact : Acts as a potent 5-HT1F antagonist (Ki = 11 nM) with negligible activity at 5-HT1A (Ki > 343 nM). Demonstrates how extended aromatic systems enhance receptor specificity .
  • Pharmacological Effect : Reduces cAMP levels in human beta cells via Gi/o coupling, contrasting with the target compound’s uncharacterized receptor activity .

Heterocyclic Variants

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol Dihydrochloride (CAS: 1426290-49-4)
  • Structural Difference: Replaces pyridine with a 2-amino-1,3-thiazol-4-yl group.
  • Impact : The thiazole ring introduces sulfur, altering hydrogen-bonding capacity and lipophilicity. Such modifications are critical in agrochemicals (e.g., pesticides) and pharmaceuticals targeting different pathways .
  • Molecular Weight : 302.21 g/mol (vs. 265.18 g/mol for the target compound), influencing solubility .
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Dihydrochloride (CAS: 63214-56-2)
  • Structural Difference : Contains a piperazine moiety instead of pyridine.
  • Impact : Increased basicity due to the piperazine nitrogen, enhancing solubility in acidic environments. Such derivatives are explored for CNS drug delivery .

Substituent-Driven Modifications

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)
  • Structural Difference : Substituted with a diphenylmethoxy group instead of pyridinylmethyl.
  • Impact : The bulky, lipophilic diphenylmethoxy group increases molecular weight (303.83 g/mol) and reduces aqueous solubility, limiting bioavailability compared to the target compound .
4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride (CAS: 287952-09-4)
  • Structural Difference: Features a phenoxy group with a trifluoromethyl substituent.
  • Impact : Fluorine atoms enhance metabolic stability and membrane permeability, making such compounds candidates for prolonged therapeutic action .

Ring-Expanded Analogues

4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride (CAS: 1909306-29-1)
  • Structural Difference : Incorporates a 1,4-oxazepane ring (7-membered with oxygen).
  • Applications span material science and agrochemicals .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituent Biological Activity/Application Reference
4-(Pyridin-4-ylmethyl)piperidin-4-ol diHCl 1021205-22-0 265.18 Pyridin-4-ylmethyl Medicinal chemistry building block
4-(Pyridin-3-ylmethyl)piperidin-4-ol diHCl 1021205-21-9 265.18 Pyridin-3-ylmethyl Unspecified receptor modulation
Quinolin-3-yl piperidin-4-ol derivative - ~400 (estimated) Quinolin-3-yl, naphthoxypropyl 5-HT1F antagonist (Ki = 11 nM)
1-[(2-Amino-thiazol-4-yl)methyl]piperidin-4-ol diHCl 1426290-49-4 302.21 2-Amino-thiazol-4-yl Agrochemicals, feed additives
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 303.83 Diphenylmethoxy Industrial applications

Key Research Findings and Implications

  • Solubility and Bioavailability : Piperazine and oxazepane variants () highlight how heterocyclic modifications enhance drug-like properties, guiding future optimizations of the target compound.
  • Toxicological Gaps: Limited data on acute toxicity and environmental impact for many analogues (e.g., ) underscore the need for comprehensive safety profiling.

Biological Activity

4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16Cl2N2O\text{C}_{12}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}

This compound features a piperidine ring substituted with a pyridine moiety, which is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Studies suggest that it may act as an inhibitor of key enzymes involved in metabolic pathways, similar to other piperidine derivatives that have shown activity against targets such as acetylcholinesterase and sigma receptors .

Key Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Receptor Modulation : The compound may interact with histamine H3 and sigma receptors, influencing pain pathways and potentially offering analgesic effects .

Antimicrobial Properties

Research indicates that piperidine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli
This compoundTBDTBD

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase, thereby enhancing cholinergic neurotransmission .

Case Studies

  • Antimicrobial Efficacy : A study on various piperidine derivatives demonstrated that modifications at specific positions on the piperidine ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . The findings suggest that structural optimization could lead to more potent antimicrobial agents.
  • Neuroprotective Studies : In a preclinical model of Alzheimer's disease, a related piperidine derivative was shown to reduce amyloid-beta plaque formation and improve cognitive function in treated animals . This highlights the therapeutic potential of piperidine derivatives in neurodegenerative conditions.

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